molecular formula C16H23FN2O2 B5635540 (4S*)-N-(4-fluorobenzyl)-4-hydroxy-3,3,4-trimethylpiperidine-1-carboxamide

(4S*)-N-(4-fluorobenzyl)-4-hydroxy-3,3,4-trimethylpiperidine-1-carboxamide

Cat. No. B5635540
M. Wt: 294.36 g/mol
InChI Key: JJOWVVQZUJJZMY-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex piperidine derivatives involves multiple steps, including the stereoselective preparation of amino and fluoro carboxylic acid derivatives. For example, the preparation of fluoro-β-amino acid residues and their incorporation into cyclic peptides provides a foundation for understanding the synthetic routes to similar compounds (Yoshinari et al., 2011). Furthermore, the stereospecific double fluorination of N-protected hydroxyproline to create N-protected fluoropyrrolidine derivatives highlights a key method in synthesizing structurally similar compounds (Singh & Umemoto, 2011).

Molecular Structure Analysis

Molecular structure analysis is critical for understanding the spatial arrangement of atoms within a compound and its implications on reactivity and interaction with biological systems. Techniques such as X-ray crystallography and NMR spectroscopy are instrumental in elucidating the three-dimensional structures of complex organic molecules. For instance, the crystal structure determination of specific carboxamide derivatives provides valuable insight into the molecular geometry that could be applicable to the analysis of "(4S*)-N-(4-fluorobenzyl)-4-hydroxy-3,3,4-trimethylpiperidine-1-carboxamide" (Feng et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives can vary widely, depending on the functional groups present and the reaction conditions. For example, the interaction between hydroxypiperidine analogues and specific amino acids in transporters highlights the chemical reactivity and potential biological application of such compounds (Zhen et al., 2004).

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

(4S)-N-[(4-fluorophenyl)methyl]-4-hydroxy-3,3,4-trimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-15(2)11-19(9-8-16(15,3)21)14(20)18-10-12-4-6-13(17)7-5-12/h4-7,21H,8-11H2,1-3H3,(H,18,20)/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOWVVQZUJJZMY-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1(C)O)C(=O)NCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(CC1(C)C)C(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-N-[(4-fluorophenyl)methyl]-4-hydroxy-3,3,4-trimethylpiperidine-1-carboxamide

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